Di-Boc-L-cystathionine

Descripción general

Descripción

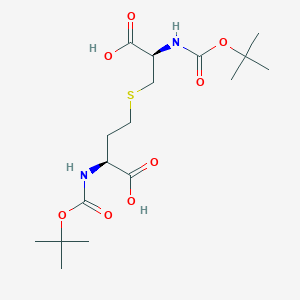

Di-tert-butoxycarbonyl-L-cystathionine is a derivative of L-cystathionine, a sulfur-containing amino acid. This compound is often used in research settings, particularly in the study of sulfur metabolism and the synthesis of peptides. The presence of tert-butoxycarbonyl groups provides protection to the amino and carboxyl groups, making it a valuable intermediate in peptide synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Di-tert-butoxycarbonyl-L-cystathionine can be synthesized through the thioalkylation of N-tert-butoxycarbonyl-L-cysteine tert-butyl ester with (2S)-2-(tert-butoxycarbonyl)amino-4-iodobutanoic acid tert-butyl ester. This reaction involves the use of sulfur nucleophiles, such as the ester of L-cysteine and potassium thioacetate . The reaction conditions typically include the use of solvents like tetrahydrofuran and the presence of a base to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for Di-tert-butoxycarbonyl-L-cystathionine are not well-documented, the general approach would involve large-scale synthesis using the same thioalkylation reaction. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets research-grade standards.

Análisis De Reacciones Químicas

Types of Reactions

Di-tert-butoxycarbonyl-L-cystathionine undergoes several types of chemical reactions, including:

Deprotection: Removal of the tert-butoxycarbonyl groups under acidic conditions to yield L-cystathionine.

Common Reagents and Conditions

Thioalkylation: Potassium thioacetate, tetrahydrofuran, and a base such as sodium hydride.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products

Thioalkylation: Di-tert-butoxycarbonyl-L-cystathionine.

Deprotection: L-cystathionine.

Aplicaciones Científicas De Investigación

Enzymatic Studies

Di-Boc-L-cystathionine serves as a substrate or inhibitor in studies involving cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL), which are crucial enzymes in the transsulfuration pathway. These enzymes are responsible for the metabolism of sulfur-containing amino acids, leading to the production of hydrogen sulfide (H₂S), a signaling molecule with various physiological roles.

- Mechanistic Insights : Research has demonstrated that CBS catalyzes the formation of L-cystathionine from L-serine and L-homocysteine, while CGL decomposes it into L-cysteine, ammonia, and α-ketobutyric acid. The inhibition of these enzymes can provide insights into their roles in cellular metabolism and potential links to diseases associated with sulfur metabolism .

Metabolic Research

This compound is utilized in metabolic studies to understand the biosynthesis pathways of amino acids, particularly L-methionine and L-cysteine. These amino acids are vital for protein synthesis and various metabolic processes.

- Quantitative Analysis : The compound can be used as a standard in amino acid analysis, allowing researchers to quantify L-cystathionine levels in physiological fluids. This is particularly relevant for studies examining metabolic disorders where cysteine metabolism is disrupted .

Pharmaceutical Development

The potential therapeutic applications of this compound are being explored in drug development, particularly as a precursor for synthesizing novel compounds that may exhibit antifungal or anticancer properties.

- Antifungal Activity : Recent studies have indicated that targeting enzymes involved in methionine biosynthesis, such as those inhibited by derivatives of this compound, could lead to new antifungal agents. These agents may exploit the unique biosynthetic pathways present in fungal cells, which are not found in humans .

- Neuroprotective Properties : Inhibitors derived from cystathionine synthesis have shown promise in reducing neuronal infarction by modulating H₂S levels. This suggests that compounds like this compound could be pivotal in developing neuroprotective therapies .

Case Studies and Experimental Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Inhibition of CBS | This compound was shown to inhibit CBS activity effectively | Potential for developing new treatments targeting H₂S production |

| Metabolic Profiling | Used as a standard for quantifying cystathionine levels in clinical samples | Aids in diagnosing metabolic disorders |

| Antifungal Screening | Compounds derived from this compound exhibited antifungal properties against Candida species | Opens avenues for novel antifungal therapies |

Mecanismo De Acción

Di-tert-butoxycarbonyl-L-cystathionine exerts its effects primarily through its role as an intermediate in peptide synthesis. The tert-butoxycarbonyl groups protect the amino and carboxyl groups during synthesis, preventing unwanted side reactions. Upon deprotection, L-cystathionine can participate in various biochemical pathways, including the transsulfuration pathway, where it is converted to cysteine .

Comparación Con Compuestos Similares

Similar Compounds

L-cystathionine: The unprotected form of Di-tert-butoxycarbonyl-L-cystathionine, involved in sulfur metabolism.

L-homocysteine: Another sulfur-containing amino acid, structurally similar to L-cystathionine.

L-cysteine: The product of the transsulfuration pathway, derived from L-cystathionine.

Uniqueness

Di-tert-butoxycarbonyl-L-cystathionine is unique due to the presence of tert-butoxycarbonyl protecting groups, which make it a valuable intermediate in peptide synthesis. These protecting groups enhance the stability of the compound and prevent unwanted side reactions during synthesis .

Actividad Biológica

Di-Boc-L-cystathionine is a derivative of cystathionine, an important compound in the transsulfuration pathway, which is essential for the synthesis of cysteine, a precursor for many biological molecules. This article reviews the biological activity of this compound, focusing on its enzymatic properties, potential therapeutic applications, and relevant case studies.

Structure and Synthesis

This compound is characterized by its chemical structure and is synthesized through various chemical methods that allow for high purity yields. The synthesis typically involves protecting groups to stabilize the reactive sites during the formation of the cystathionine backbone.

Role in Hydrogen Sulfide Production

Cystathionine β-synthase (CBS) and cystathionine γ-lyase (CGL) are key enzymes in the metabolism of cystathionine. They catalyze the formation of hydrogen sulfide (H₂S), a signaling molecule with various biological roles. This compound has been shown to influence H₂S production, which can affect cellular signaling pathways and has implications in conditions such as hypertension and neurodegenerative diseases .

Antimicrobial Activity

Recent studies have indicated that derivatives of cystathionine, including this compound, exhibit antimicrobial properties. This activity is particularly relevant in combating fungal infections, as demonstrated by research on its effects against Candida albicans . The compound's ability to modulate sulfur metabolism in microbial systems may enhance its efficacy as an antimicrobial agent.

Case Studies

- Inhibition of Fungal Growth : A study demonstrated that this compound significantly inhibited the growth of Candida albicans by disrupting its sulfur metabolism pathways. This suggests potential therapeutic applications in antifungal treatments .

- Impact on Antibiotic Susceptibility : Research has shown that inhibiting H₂S production can increase bacterial susceptibility to antibiotics. This compound's role in modulating H₂S levels could be leveraged to enhance antibiotic efficacy against resistant strains .

Research Findings

Propiedades

IUPAC Name |

(2S)-4-[(2R)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O8S/c1-16(2,3)26-14(24)18-10(12(20)21)7-8-28-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBKMIZPKGMIEK-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601116191 | |

| Record name | (3R,8S)-1-(1,1-Dimethylethoxy)-12,12-dimethyl-1,10-dioxo-11-oxa-5-thia-2,9-diazatridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64905-03-9 | |

| Record name | (3R,8S)-1-(1,1-Dimethylethoxy)-12,12-dimethyl-1,10-dioxo-11-oxa-5-thia-2,9-diazatridecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64905-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R,8S)-1-(1,1-Dimethylethoxy)-12,12-dimethyl-1,10-dioxo-11-oxa-5-thia-2,9-diazatridecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601116191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.